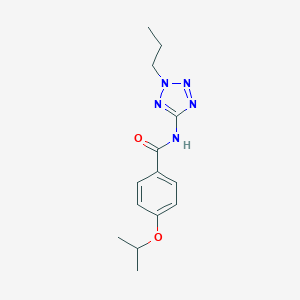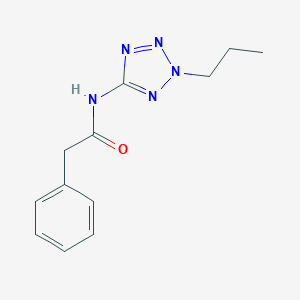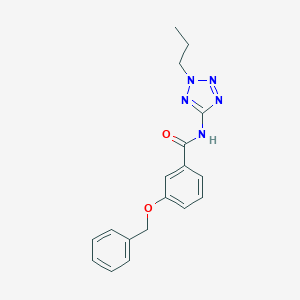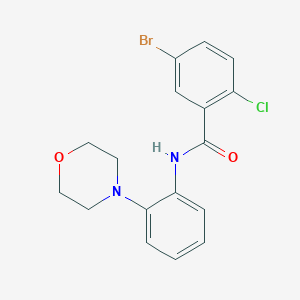
5-bromo-2-chloro-N-(2-morpholin-4-ylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide is an organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-(2-morpholin-4-ylphenyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromo and chloro substituents on the benzene ring.
Coupling Reaction: The brominated and chlorinated benzamide is then coupled with 2-(morpholin-4-yl)aniline using a palladium-catalyzed amination reaction. This step forms the carbon-nitrogen bond between the benzene ring and the morpholine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5-Bromo-2-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(2-morpholin-4-ylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide
- Mosapride : ((4-(4-fluorobenzyl)-2-morpholinyl)methyl)benzamide
Uniqueness
5-Bromo-2-chloro-N-[2-(morpholin-4-yl)phenyl]benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities compared to similar compounds.
Properties
CAS No. |
530096-12-9 |
|---|---|
Molecular Formula |
C17H16BrClN2O2 |
Molecular Weight |
395.7g/mol |
IUPAC Name |
5-bromo-2-chloro-N-(2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C17H16BrClN2O2/c18-12-5-6-14(19)13(11-12)17(22)20-15-3-1-2-4-16(15)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
InChI Key |
QXTMMPNBSDUMQY-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Br)Cl |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B369564.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B369565.png)
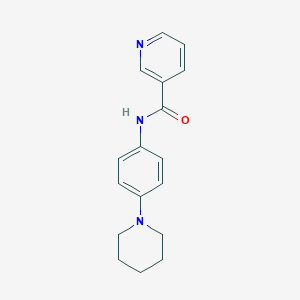
![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]pentanamide](/img/structure/B369582.png)
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B369600.png)
![2-butanamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B369607.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B369611.png)
![N-[2-(3-CHLORO-4-METHOXYPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B369612.png)
![3-bromo-4-methoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B369630.png)

![2-[(4-isopropylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B369659.png)
